4-{4-(4-chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
Description
4-{4-(4-chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that features a triazole ring, a pyridine ring, and various substituents including a chlorophenyl group and a methylbenzylsulfanyl group
Properties
Molecular Formula |
C21H17ClN4S |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C21H17ClN4S/c1-15-2-4-16(5-3-15)14-27-21-25-24-20(17-10-12-23-13-11-17)26(21)19-8-6-18(22)7-9-19/h2-13H,14H2,1H3 |
InChI Key |
GHICCNBBAKITCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-(4-chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The pyridine ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods. The chlorophenyl and methylbenzylsulfanyl groups are then added through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-{4-(4-chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aromatic compounds
Scientific Research Applications
4-{4-(4-chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{4-(4-chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring and the substituents can interact with the active site of enzymes or the binding site of receptors, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl 4-methylbenzoate: Similar in structure but lacks the triazole and pyridine rings.
N’-[(E)-(4-chlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide: Contains similar functional groups but has a different core structure.
Uniqueness
4-{4-(4-chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is unique due to the combination of its triazole and pyridine rings, along with the specific substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 4-{4-(4-chlorophenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a triazole derivative that has garnered attention in pharmaceutical research for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and antioxidant effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of triazole derivatives typically involves multi-step reactions, including ring closure and functionalization. The compound can be synthesized through a series of reactions involving 4-chlorobenzyl compounds and sulfanyl intermediates. The general synthetic pathway includes:
- Formation of the triazole ring : This is achieved by the reaction of appropriate hydrazines with carbonyl compounds.
- Substitution reactions : Introducing the chlorophenyl and methylbenzyl groups at specific positions on the triazole ring.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various triazole derivatives. For instance, compounds similar to this compound have shown significant activity against Gram-positive and Gram-negative bacteria. A study reported that derivatives with a 3-pyridyl moiety exhibited minimum inhibitory concentrations (MIC) ranging from less than 3.09 to 500 µg/mL against pathogenic microorganisms .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | <3.09 | Antibacterial |
| Compound B | 500 | Antibacterial |
| Compound C | <50 | Antifungal |
Antioxidant Activity
Triazole derivatives are also noted for their antioxidant properties. The compound's structure suggests potential for radical scavenging activity. In vitro assays have demonstrated that certain derivatives possess significant antioxidant capabilities through mechanisms such as DPPH radical scavenging .
Case Studies
- Antimicrobial Evaluation : A comprehensive study synthesized a series of triazole derivatives and evaluated their antimicrobial efficacy against various pathogens. The results indicated that compounds with sulfur linkages exhibited enhanced antimicrobial activity without developing resistance .
- Antioxidant Assessment : Another investigation focused on assessing the antioxidant properties of triazole derivatives using DPPH and ABTS assays. The results confirmed that compounds similar to this compound demonstrated significant scavenging activity, indicating potential therapeutic applications in oxidative stress-related disorders .
The biological activity of triazole compounds is often attributed to their ability to interfere with cellular processes in microorganisms and other biological systems:
- Inhibition of Enzyme Activity : Triazoles can inhibit key enzymes involved in cellular metabolism.
- Disruption of Membrane Integrity : Some derivatives affect the integrity of microbial cell membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
